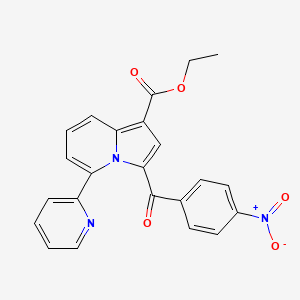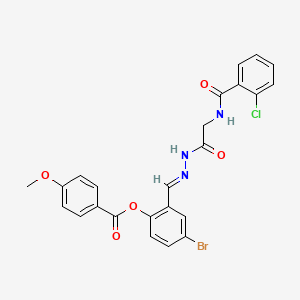
4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-bromo-2-(2-(((2-chlorobenzoyl)amino)AC)carbohydrazonoyl)phényl 4-méthoxybenzoate est un composé organique complexe de formule moléculaire C24H19BrClN3O5 et de masse molaire 544,793 g/mol . Ce composé est connu pour sa structure unique, qui comprend un atome de brome, un groupe chlorobenzoyle et un groupe méthoxybenzoate. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-bromo-2-(2-(((2-chlorobenzoyl)amino)AC)carbohydrazonoyl)phényl 4-méthoxybenzoate implique plusieurs étapes. Le processus commence généralement par la préparation de l’hydrazide de 2-chlorobenzoyle, qui est ensuite réagi avec le 4-bromo-2-nitrobenzaldéhyde dans des conditions spécifiques pour former le composé intermédiaire. Cet intermédiaire est ensuite réagi avec l’acide 4-méthoxybenzoïque en présence d’un agent de couplage pour donner le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L’utilisation de techniques avancées telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse (MS) est courante pour surveiller l’avancement de la réaction et confirmer l’identité du produit .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-bromo-2-(2-(((2-chlorobenzoyl)amino)AC)carbohydrazonoyl)phényl 4-méthoxybenzoate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amine.
Substitution : L’atome de brome peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH3) et le tert-butylate de potassium (KOtBu) sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des oxydes, la réduction peut produire des amines, et la substitution peut donner divers dérivés substitués .
Applications de recherche scientifique
Le 4-bromo-2-(2-(((2-chlorobenzoyl)amino)AC)carbohydrazonoyl)phényl 4-méthoxybenzoate est utilisé dans plusieurs domaines de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 4-bromo-2-(2-(((2-chlorobenzoyl)amino)AC)carbohydrazonoyl)phényl 4-méthoxybenzoate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou interagir avec des récepteurs cellulaires, entraînant divers effets biologiques. Les voies et les cibles exactes sont encore à l’étude, mais des études préliminaires suggèrent son potentiel pour moduler les processus cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-bromo-2-(2-(((3-chlorobenzoyl)amino)AC)carbohydrazonoyl)phényl 4-méthoxybenzoate
- 4-bromo-2-(2-(((4-chlorobenzoyl)amino)AC)carbohydrazonoyl)phényl 4-éthoxybenzoate
- 4-bromo-2-(2-(((2-iodobenzoyl)amino)AC)carbohydrazonoyl)phényl 4-méthoxybenzoate
Unicité
Le 4-bromo-2-(2-(((2-chlorobenzoyl)amino)AC)carbohydrazonoyl)phényl 4-méthoxybenzoate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
769150-09-6 |
|---|---|
Formule moléculaire |
C24H19BrClN3O5 |
Poids moléculaire |
544.8 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H19BrClN3O5/c1-33-18-9-6-15(7-10-18)24(32)34-21-11-8-17(25)12-16(21)13-28-29-22(30)14-27-23(31)19-4-2-3-5-20(19)26/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+ |
Clé InChI |
YXBBHMSCIFIBJT-XODNFHPESA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


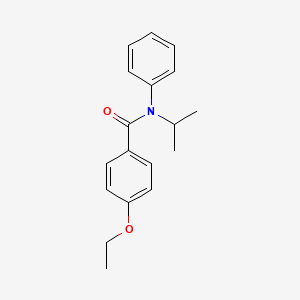
![2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12021540.png)


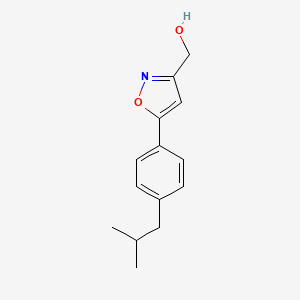
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12021565.png)
![[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate](/img/structure/B12021568.png)
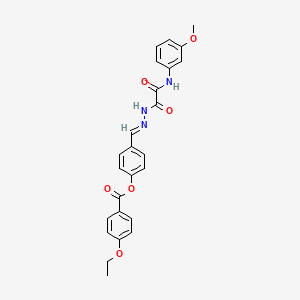
![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021595.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12021600.png)


